4-(4-Bromophenyl)thiomorpholine

Overview

Description

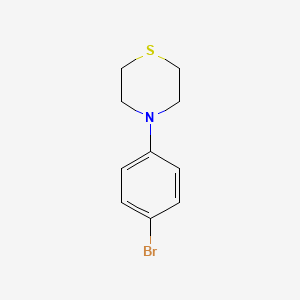

4-(4-Bromophenyl)thiomorpholine is a chemical compound with the CAS Number: 90254-20-9 . It has a molecular weight of 258.18 and its linear formula is C10H12BrNS .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiomorpholine ring attached to a bromophenyl group . The exact structure can be represented by the linear formula C10H12BrNS .

Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 258.18 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

4-(4-Bromophenyl)thiomorpholine derivatives have been synthesized and evaluated for antimicrobial activity. These compounds were developed as potent bioactive molecules with a focus on increasing microbial intracellular concentration and reducing microbial resistance (Kardile & Kalyane, 2010).

Medicinal Chemistry

Thiomorpholine derivatives, including this compound, are used as building blocks in medicinal chemistry. These compounds have entered human clinical trials and shown interesting biological profiles. Novel bridged bicyclic thiomorpholines have been synthesized for potential use in medicinal chemistry (Walker & Rogier, 2013).

Radiation Protection Features

Certain bioactive compounds, including those with a this compound structure, have been studied for their radiation protection features. These compounds have shown potential in protecting against photon and particle radiations, which is crucial in medical oncology and nuclear medicine (Yılmaz, Kavaz, & Gul, 2020).

Analogue Synthesis for Biological Activity Studies

The synthesis of analogues containing this compound has been explored to understand their biological activities. This includes research on various chemical structures to determine their efficacy in different pharmacological applications (Bayrak, Taslimi, Gülçin, & Menzek, 2017).

Safety and Hazards

Mechanism of Action

Target of Action

Thiazole derivatives, which are structurally similar to this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s worth noting that thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to a range of biological effects

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities

Pharmacokinetics

A study on similar thiazol-2-amine derivatives showed promising adme properties . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.

Result of Action

Thiazol-2-amine derivatives, which are structurally similar, have shown promising antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .

Properties

IUPAC Name |

4-(4-bromophenyl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNS/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSIAAFKDDBYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80848240 | |

| Record name | 4-(4-Bromophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80848240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90254-20-9 | |

| Record name | 4-(4-Bromophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80848240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine hydrochloride](/img/structure/B1375809.png)

![Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1375810.png)

![7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1375811.png)

![2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride](/img/structure/B1375815.png)

![1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1375816.png)

![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1375817.png)

![(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1375818.png)

![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)